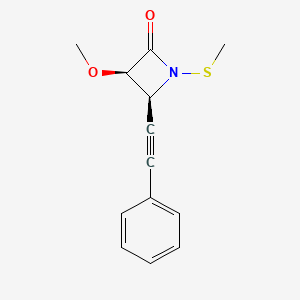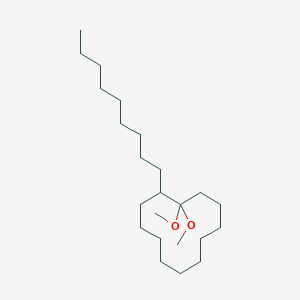
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.
Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Attachment of the Phenylethynyl Group: This step involves a Sonogashira coupling reaction between a phenylacetylene and a halogenated azetidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its azetidinone core, which is known to inhibit various enzymes.
Medicine
Antibacterial Agents: Azetidinones are known for their antibacterial properties, and this compound could be explored for similar applications.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Material Science: Could be used in the development of new materials with unique properties due to its structural features.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylethynyl group could interact with hydrophobic pockets, while the azetidinone ring could form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethyl)azetidin-2-one: Similar structure but with a phenylethyl group instead of a phenylethynyl group.
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenyl)azetidin-2-one: Similar structure but without the ethynyl group.
Uniqueness
Phenylethynyl Group: The presence of the phenylethynyl group in (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one provides unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
497917-47-2 |
|---|---|
Molekularformel |
C13H13NO2S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-11(14(17-2)13(12)15)9-8-10-6-4-3-5-7-10/h3-7,11-12H,1-2H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
REQLHMNFZGOZEF-NWDGAFQWSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H](N(C1=O)SC)C#CC2=CC=CC=C2 |
Kanonische SMILES |
COC1C(N(C1=O)SC)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)
![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)

![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)

![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)
